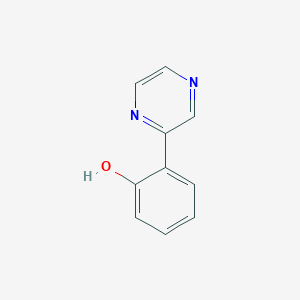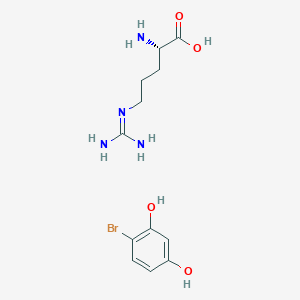
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol” is a complex organic molecule that combines an amino acid derivative with a brominated aromatic diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, selective bromination, and coupling reactions. Typical reaction conditions might include:
Protection of amino groups: Using protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Bromination: Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling reactions: Using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production might involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The aromatic diol can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology
Medicine
Possible use as a drug candidate or a precursor for drug synthesis, particularly in targeting specific enzymes or receptors.
Industry
Applications in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-5-guanidinopentanoic acid: An amino acid derivative with similar functional groups.
4-bromocatechol: A brominated aromatic diol.
Uniqueness
The combination of an amino acid derivative with a brominated aromatic diol is unique, providing a versatile scaffold for various applications. This uniqueness lies in the ability to undergo diverse chemical reactions and the potential for multifunctional applications.
Properties
CAS No. |
392688-78-7 |
|---|---|
Molecular Formula |
C12H19BrN4O4 |
Molecular Weight |
363.21 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol |
InChI |
InChI=1S/C6H5BrO2.C6H14N4O2/c7-5-2-1-4(8)3-6(5)9;7-4(5(11)12)2-1-3-10-6(8)9/h1-3,8-9H;4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChI Key |
KJQCEWPPLOABOK-VWMHFEHESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)Br.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)Br.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silanediol](/img/structure/B14243063.png)
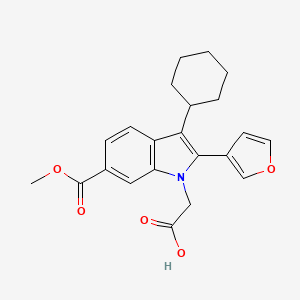
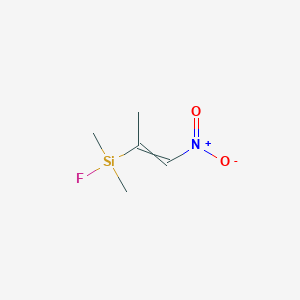

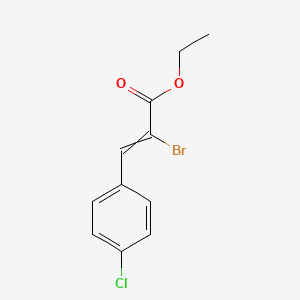
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)

![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)

